Cefetrizole

Description

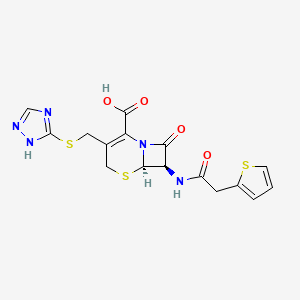

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYUAURRDNBKR-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024331 | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65307-12-2 | |

| Record name | Cefetrizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cefetrizole for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefetrizole, a cephalosporin antibiotic. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow and mechanism of action.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic. Its structure features a 7-aminocephalosporanic acid (7-ACA) nucleus with a (2-thiophen-2-yl)acetyl group at the 7-position and a (1H-1,2,4-triazol-5-yl)thiomethyl group at the 3-position. For research purposes, the synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies. This guide details a plausible synthetic route and purification strategy based on established cephalosporin chemistry.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the C-3 side chain precursor: Preparation of 5-mercapto-1H-1,2,4-triazole.

-

Formation of the this compound nucleus: Synthesis of 7-amino-3-((1H-1,2,4-triazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid.

-

Final acylation: Coupling of the this compound nucleus with 2-(thiophen-2-yl)acetic acid.

A schematic of the overall synthetic workflow is presented below.

Cefetrizole Solubility in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for cefetrizole is limited. This guide utilizes qualitative data for this compound where available and leverages data for ceftriaxone, a structurally and functionally similar third-generation cephalosporin, to provide a comprehensive overview of expected solubility characteristics and relevant experimental protocols. This information should be used as a reference, and empirical solubility testing for this compound is highly recommended for specific applications.

Introduction

This compound is a third-generation cephalosporin antibiotic. Understanding its solubility in various laboratory solvents is a critical prerequisite for a wide range of research and development activities, including formulation development, in vitro and in vivo testing, and analytical method development. This technical guide provides an in-depth overview of the solubility of this compound, supported by experimental protocols and visual workflows to aid researchers in their studies.

Solubility Profile

Qualitative Solubility Data

Based on information for structurally similar cephalosporins, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent | Expected Solubility |

| Water | Readily Soluble |

| Methanol | Sparingly Soluble |

| Ethanol | Very Slightly Soluble |

Data is inferred from the properties of ceftriaxone sodium, which is described as readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1]

Factors Influencing Solubility

Several factors can influence the solubility of this compound, including:

-

pH: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solvent.

-

Temperature: Solubility is generally temperature-dependent, though the effect varies for different solvent-solute systems.

-

Salt Form: The use of different salt forms of the active pharmaceutical ingredient (API) can significantly alter its solubility.

-

Presence of Co-solvents: The addition of co-solvents can enhance or decrease the solubility of a compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (analytical grade)

-

Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask or vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Seal the flask/vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask/vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualizing Key Processes

Mechanism of Action of Cephalosporins

This compound, as a cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is shared with other β-lactam antibiotics like ceftriaxone. The key steps are the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Caption: Mechanism of action of cephalosporin antibiotics like this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound like this compound. This workflow can be adapted for both manual and high-throughput screening methods.

Caption: A generalized experimental workflow for determining drug solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers. By leveraging data from the closely related compound ceftriaxone and outlining a detailed experimental protocol, scientists and drug development professionals are better equipped to approach the formulation and analysis of this compound. The provided visual diagrams of the mechanism of action and experimental workflow serve to further clarify these critical processes. For definitive results, it is imperative to conduct empirical solubility studies for this compound under specific experimental conditions.

References

In Vitro Antibacterial Spectrum of Ceftriaxone: A Technical Guide

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its extended half-life allows for once-daily dosing in many indications, making it a valuable agent in both hospital and outpatient settings.[1] This guide provides a detailed overview of the in vitro antibacterial spectrum of ceftriaxone, methodologies for its assessment, and its mechanism of action.

Quantitative Antibacterial Spectrum

The in vitro activity of ceftriaxone is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the MIC data for ceftriaxone against a variety of clinically relevant bacterial species. MIC values are typically reported as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.25 | ≤0.25 |

| Klebsiella pneumoniae | ≤0.25 | 1 |

| Proteus mirabilis | ≤0.25 | ≤0.25 |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Neisseria gonorrhoeae | ≤0.008 | 0.03 |

| Neisseria meningitidis | ≤0.008 | 0.015 |

| Salmonella spp. | 0.06 | 0.12 |

| Shigella spp. | ≤0.015 | ≤0.015 |

| Serratia marcescens | 0.5 | 4 |

| Citrobacter spp. | 0.25 | 32 |

| Enterobacter spp. | 0.25 | >32 |

Note: Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | 0.12 |

| Streptococcus pneumoniae (penicillin-resistant) | 1 | 2 |

| Streptococcus pyogenes (Group A) | ≤0.015 | 0.03 |

| Streptococcus agalactiae (Group B) | 0.03 | 0.06 |

| Staphylococcus aureus (methicillin-susceptible) | 2 | 4 |

Note: Ceftriaxone is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to antibiotics. The following are standard methodologies used to determine the in vitro activity of ceftriaxone.

Broth Microdilution Method

The broth microdilution method is considered the gold standard for quantitative susceptibility testing.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftriaxone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

-

Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of ceftriaxone in Mueller-Hinton agar are prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of ceftriaxone that prevents the growth of bacterial colonies.

Visualizations

Mechanism of Action of Ceftriaxone

The bactericidal activity of ceftriaxone results from the inhibition of bacterial cell wall synthesis.[4]

Caption: Mechanism of action of Ceftriaxone.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the MIC of ceftriaxone using the broth microdilution method.

Caption: Workflow for MIC determination.

References

Cefetrizole Stability and Degradation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a notable scarcity of publicly available, in-depth stability and degradation data specifically for cefetrizole, this guide leverages information on ceftriaxone, a structurally related third-generation cephalosporin, as a predictive model for its stability profile and degradation pathways. The principles and methodologies discussed are broadly applicable to cephalosporin antibiotics and are supplemented with the specific information available for this compound.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic. Like other β-lactam antibiotics, the stability of this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. The inherent reactivity of the β-lactam ring makes it susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding these degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control.

This technical guide provides a comprehensive overview of the stability of this compound, drawing parallels from the well-documented degradation of ceftriaxone. It covers the primary degradation pathways, presents quantitative data from related compounds in structured tables, details relevant experimental protocols, and provides visualizations of degradation pathways and experimental workflows.

Physicochemical Properties and Intrinsic Stability

This compound, like other phenylglycine-type cephalosporins, exhibits inherent instability in aqueous solutions and biological media such as sera, even at refrigerated temperatures[1]. This instability is primarily attributed to the strained β-lactam ring, which is susceptible to nucleophilic attack, leading to its cleavage and subsequent loss of antibacterial activity.

Factors Influencing this compound Stability

Several factors can significantly impact the stability of this compound:

-

pH: The rate of hydrolysis of the β-lactam ring is highly pH-dependent. Cephalosporins generally exhibit a U-shaped pH-rate profile, with maximum stability typically occurring in the slightly acidic to neutral pH range.

-

Temperature: Increased temperature accelerates the rate of degradation, following the principles of chemical kinetics.

-

Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxide derivatives and other oxidation products.

-

Moisture: As a solid, the presence of moisture can facilitate hydrolysis, particularly in formulated products.

Degradation Pathways

The degradation of cephalosporins like this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most common. Other significant pathways include oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

Hydrolysis is the primary degradation pathway for this compound in aqueous solutions. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening and the formation of inactive degradation products.

The rate of hydrolysis is influenced by pH. Under acidic conditions, the reaction is often specific-acid catalyzed, while under alkaline conditions, it is specific-base catalyzed. The general mechanism for the hydrolysis of the β-lactam ring is depicted below.

Caption: General Hydrolytic Degradation Pathway of the β-Lactam Ring.

Oxidative Degradation

The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, leading to the formation of sulfoxide and, under more stringent conditions, sulfone derivatives. These oxidation products may have reduced or no antibacterial activity.

Caption: General Oxidative Degradation Pathway of Cephalosporins.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cephalosporins. The specific photolytic degradation products of this compound have not been extensively reported, but for related compounds, photodegradation can involve complex reactions leading to a variety of products, including isomers and fragments of the original molecule.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation. This process can lead to a variety of degradation products through complex reaction pathways, including decarboxylation and fragmentation of the molecule.

Quantitative Stability Data (Based on Ceftriaxone as a Model)

Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of ceftriaxone under various stress conditions. This data provides a valuable reference for predicting the stability profile of this compound.

Table 1: Summary of Ceftriaxone Degradation under Forced Stress Conditions

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Very rapid and extensive degradation |

| Oxidative | 3% H₂O₂, Room Temperature, 24 hours | Significant degradation |

| Photolytic | UV light (254 nm), solid state & solution | Degradation observed |

| Thermal | 105°C, 24 hours | Degradation observed |

Table 2: Stability of Ceftriaxone in Aqueous Solution at Different Temperatures

| Temperature | Storage Duration | Remaining Ceftriaxone (%) |

| 4°C | 24 hours | > 95% |

| 25°C (Room Temp) | 24 hours | ~90% |

| 37°C | 24 hours | < 80% |

Stabilization of this compound

Studies have shown that the stability of this compound in aqueous solutions and sera can be improved.

-

Use of Antioxidants: Sodium metabisulphite (Na₂S₂O₅), a reducing agent, has been shown to stabilize this compound in aqueous solutions[1]. The stabilizing effect is more pronounced in deionized water compared to buffered solutions and is temperature-dependent, with storage at 4°C providing better stability than at -20°C[1].

-

Acidification: The addition of hydrochloric acid (e.g., 0.1 mL of 2 N HCl to 2 mL of solution) can preserve the potency of this compound in aqueous solutions and sera for up to four weeks, even at room temperature[1]. This suggests that maintaining a lower pH can significantly slow down the degradation process.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines, which would be applicable to this compound.

Forced Degradation Study Protocol

Caption: A typical workflow for a forced degradation study.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl).

-

Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a corresponding amount of base (e.g., 0.1 M or 1 M NaOH), and dilute to the final concentration with the mobile phase for analysis.

3. Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH).

-

Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

At each time point, withdraw a sample, neutralize it with a corresponding amount of acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis.

4. Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% or 30% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

At each time point, withdraw a sample and dilute for analysis.

5. Thermal Degradation:

-

For solid-state studies, place the this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period.

-

For solution studies, heat the stock solution at a specific temperature.

-

At each time point, withdraw a sample (dissolving the solid if necessary) and dilute for analysis.

6. Photolytic Degradation:

-

Expose the this compound solid powder and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

At each time point, withdraw a sample and prepare it for analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

Typical Chromatographic Conditions for a Cephalosporin:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific, in-depth data on the stability and degradation pathways of this compound is limited in the public domain, a comprehensive understanding can be extrapolated from the behavior of structurally similar cephalosporins, such as ceftriaxone. This compound is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a process influenced by pH and temperature. Oxidative and photolytic pathways also contribute to its degradation.

The stability of this compound can be enhanced through formulation strategies such as the inclusion of antioxidants like sodium metabisulphite and by maintaining an acidic pH. The development and validation of a robust stability-indicating analytical method, typically an RP-HPLC method, are essential for monitoring the stability of this compound and ensuring the quality, safety, and efficacy of its pharmaceutical products. Further research specifically focused on the degradation profile of this compound is warranted to provide a more complete understanding for drug development professionals.

References

Navigating the Therapeutic Landscape of Cefetrizole: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

A comprehensive analysis of the absorption, distribution, metabolism, excretion, and antimicrobial activity of the cephalosporin antibiotic, Cefetrizole, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a semisynthetic cephalosporin antibiotic noted for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the potential for resistance development. This technical guide provides an in-depth exploration of the core PK/PD properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of a drug delineates its course through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the onset, intensity, and duration of therapeutic effect.

Absorption

This compound is primarily administered orally. Following oral administration, it is well-absorbed from the gastrointestinal tract.

Distribution

Once absorbed, this compound distributes into various body tissues and fluids. A key determinant of its distribution is its binding to plasma proteins.

Table 1: Plasma Protein Binding of this compound

| Species | Protein Binding (%) | Concentration Range | Reference |

| Human | 90-95% | < 100 µg/mL | [1] |

| Human | ~60% | > 400 µg/mL | [1] |

The binding of this compound to human plasma proteins is concentration-dependent, with higher binding observed at lower concentrations[1]. This binding involves two sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site[1].

The apparent volume of distribution (Vd) provides insight into the extent of drug distribution throughout the body.

Table 2: Volume of Distribution of this compound

| Population | Route of Administration | Volume of Distribution (L) | Reference |

| Healthy Adults | Intravenous/Intramuscular | 5.78 - 13.5 | [2] |

| Septic Patients | Intravenous/Intramuscular | 6.48 - 35.2 | [2] |

Metabolism

Metabolism of this compound is reported to be negligible[2]. The drug is primarily eliminated from the body in its unchanged form.

Excretion

This compound is eliminated from the body through both renal and biliary pathways.

Table 3: Elimination Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-life | 5.8 - 8.7 hours | [2][3] |

| Renal Excretion (% of dose) | 33 - 67% | [2][3] |

| Biliary Excretion | Remainder of the dose | [2][3] |

| Plasma Clearance (Healthy Adults) | 0.58 - 1.45 L/hour | [2] |

| Renal Clearance | 0.32 - 0.73 L/hour | [2] |

The long elimination half-life of this compound allows for convenient once or twice-daily dosing regimens[2].

Pharmacodynamics: The Action of this compound on Bacteria

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, in this case, the antimicrobial activity against pathogenic bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding of its β-lactam moiety to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane[2]. These PBPs, which include carboxypeptidases, endopeptidases, and transpeptidases, are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall[2]. By inactivating these enzymes, this compound disrupts cell wall synthesis, leading to the formation of defective cell walls and ultimately, bacterial cell lysis and death[2].

Caption: this compound's mechanism of action.

Antimicrobial Activity

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 4: In Vitro Activity of this compound against Various Pathogens

| Bacterial Species | MIC Range (mg/L) | Reference |

| Streptococcus pneumoniae | Varies by susceptibility | [4] |

| Enterobacteriaceae | Susceptibility breakpoint ≤1 mg/L | [5] |

| Neisseria gonorrhoeae | Susceptible: <0.002 mg/L; Resistant: ≥0.5 mg/L | [6] |

This compound has demonstrated greater in vitro activity against both Gram-positive and Gram-negative bacteria compared to cephalexin[7]. It is also more active than cephalothin, cefazolin, and cephapirin against most Gram-negative bacteria[7].

Experimental Protocols

A summary of the methodologies employed in key pharmacokinetic and pharmacodynamic studies is provided below to aid in the replication and extension of these findings.

Determination of Plasma Protein Binding

-

Method: Equilibrium dialysis or ultrafiltration.

-

Procedure:

-

Human, baboon, rabbit, dog, and rat plasma were used.

-

Plasma samples were spiked with varying concentrations of this compound.

-

For equilibrium dialysis, the plasma is placed in a dialysis bag and dialyzed against a protein-free buffer until equilibrium is reached.

-

For ultrafiltration, the plasma is centrifuged through a semipermeable membrane that retains proteins and protein-bound drug.

-

The concentration of this compound in the protein-containing (total) and protein-free (unbound) fractions is determined using high-performance liquid chromatography (HPLC)[1].

-

The percentage of protein binding is calculated as: ((Total Drug - Unbound Drug) / Total Drug) * 100.

-

Pharmacokinetic Studies in Humans

-

Study Design: Crossover study design with ascending single doses.

-

Procedure:

-

Healthy adult volunteers were administered single intravenous infusions of this compound over 30 minutes at doses of 0.5 g, 1 g, and 2 g[8].

-

Serial blood and urine samples were collected at predetermined time points.

-

Plasma and urine concentrations of this compound were quantified using a validated HPLC method[8].

-

Pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance were calculated from the concentration-time data using non-compartmental analysis.

-

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

A standardized inoculum of the test bacterium is prepared.

-

Two-fold serial dilutions of this compound are prepared in a liquid growth medium (broth microdilution) or incorporated into agar plates (agar dilution).

-

The bacterial inoculum is added to each dilution.

-

The plates or tubes are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[9].

-

Caption: Workflow for MIC determination.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of key processes, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these PK/PD parameters is essential for the rational design of dosing strategies that maximize the therapeutic potential of this compound while mitigating the risk of antimicrobial resistance. Further research into the clinical application of these findings will continue to refine the optimal use of this important cephalosporin antibiotic.

References

- 1. Plasma protein binding of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetic profile of ceftriaxone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacodynamic evaluation of ceftriaxone single-dose therapy (0.125-1 g) to eradicate ceftriaxone-susceptible and ceftriaxone-resistant Neisseria gonorrhoeae strains in a hollow fibre infection model for gonorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and clinical studies of cefatrizine, a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ceftriaxone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Cefetrizole: An Obscure Member of the Cephalosporin Family

Cefetrizole is identified as a cephalosporin, a class of β-lactam antibiotics.[1] Its chemical structure is formally known as (6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] This complex nomenclature provides insight into its constituent chemical moieties, which are fundamental to its presumed mechanism of action.

Presumed Mechanism of Action

Based on the general mechanism of cephalosporins, this compound would act by inhibiting the synthesis of the bacterial cell wall.[1] The β-lactam ring, a core component of its structure, is designed to bind to and inactivate penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By disrupting this process, the structural integrity of the bacterial cell is compromised, leading to cell lysis and death.

The logical workflow for the discovery and development of a typical cephalosporin antibiotic is outlined below. It is important to note that this is a generalized pathway and specific details for this compound are not available.

Data Availability and Future Research

The lack of accessible data on this compound is unusual for a compound that has been formally named and categorized. This could be due to a number of factors, including:

-

Early-stage discontinuation: The compound may have been synthesized and screened but failed to show significant advantages over existing antibiotics, leading to the cessation of its development before extensive studies were published.

-

Proprietary research: The data may exist within the internal archives of a pharmaceutical company and was never publicly disclosed.

-

Niche application: It might have been investigated for a very specific and limited application that did not warrant broad publication.

Without further information, it is impossible to provide a detailed technical guide on this compound. Researchers interested in this specific compound would likely need to conduct archival research into patent databases and older, non-digitized scientific literature, or directly contact pharmaceutical companies that were active in cephalosporin research during the latter half of the 20th century. The current available information is insufficient to fulfill the requirements for a detailed technical whitepaper, including quantitative data tables and specific experimental protocols.

References

Cefetrizole Analogues: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cefetrizole analogues, a class of cephalosporin antibiotics. This compound, characterized by a 2-(2-thienyl)acetamido group at the C-7 position and a (1H-1,2,4-triazol-5-ylthio)methyl moiety at the C-3 position, serves as a scaffold for synthetic modifications aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic profiles. This document details the impact of structural modifications at the C-3 and C-7 positions on the biological activity of these analogues. Key experimental protocols for the evaluation of these compounds are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the underlying mechanisms and experimental workflows to facilitate a deeper understanding of the SAR principles governing this class of antibiotics.

Introduction to this compound and Cephalosporins

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death. The core chemical structure of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring.

This compound is a semisynthetic cephalosporin featuring a thiophene-containing acylamino side chain at the C-7 position and a triazole-containing thiomethyl group at the C-3 position.[2] The substituents at these two positions are critical determinants of the antibiotic's properties. Modifications at the C-7 acylamino side chain primarily influence the antibacterial spectrum and potency, while alterations at the C-3 position modulate the pharmacokinetic properties, such as metabolism and protein binding, as well as antibacterial activity.[1]

Structure-Activity Relationships of this compound Analogues

The antibacterial efficacy and pharmacokinetic profile of this compound analogues are intricately linked to their molecular structure. The following sections explore the impact of modifications at the C-3 and C-7 positions.

Modifications at the C-3 Position

The substituent at the C-3 position of the cephalosporin nucleus plays a significant role in the overall activity and pharmacokinetic properties of the molecule. In this compound, this is a (1H-1,2,4-triazol-5-ylthio)methyl group.

The nature of the heterocyclic ring at the C-3 position can influence antibacterial potency. For instance, the introduction of different heterocyclic catechols at the C-3 side chain has been explored to enhance efficacy against Gram-negative bacteria.[3] Studies on cephalosporins with 3-triazolylpyridiniummethyl substituents have also been conducted to investigate their structure-activity relationships.[4]

Modifications at the C-7 Acylamino Side Chain

The C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and potency against various bacterial pathogens. In this compound, this is a 2-(2-thienyl)acetamido group.

The introduction of aminobenzimidazole and aminoimidazoline heterocycles at the C-7 position has been shown to significantly affect the antibacterial spectrum and β-lactamase stability.[5] Specifically, basic C-7 residues have been correlated with exceptional stability against β-lactamases, a common mechanism of bacterial resistance.[5] The pKa of the C-7 amino heterocycle is a critical factor, with more basic groups leading to enhanced β-lactamase stability but a narrower spectrum of activity limited to Gram-negative bacteria.[5] Conversely, less basic aminobenzimidazoles exhibit a broader spectrum against both Gram-positive and Gram-negative organisms but have limited β-lactamase stability.[5]

Quantitative Data on Antibacterial Activity

The antibacterial activity of cephalosporin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of this compound and related compounds against a panel of Gram-positive and Gram-negative bacteria.

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 0.78 - 3.12 |

| Streptococcus pyogenes | ≤0.05 - 0.2 | |

| Escherichia coli | 1.56 - 12.5 | |

| Klebsiella pneumoniae | 0.78 - 3.12 | |

| Proteus mirabilis | 0.39 - 1.56 | |

| Cephalothin | Staphylococcus aureus | 0.2 - 0.39 |

| Streptococcus pyogenes | ≤0.05 | |

| Escherichia coli | 3.12 - 6.25 | |

| Klebsiella pneumoniae | 1.56 - 3.12 | |

| Proteus mirabilis | 6.25 - 12.5 | |

| Cefazolin | Staphylococcus aureus | 0.2 - 0.39 |

| Streptococcus pyogenes | ≤0.05 | |

| Escherichia coli | 1.56 - 3.12 | |

| Klebsiella pneumoniae | 0.78 - 1.56 | |

| Proteus mirabilis | 1.56 - 3.12 |

Note: Data is compiled from various sources and represents a range of reported MIC values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains

-

This compound analogues (stock solutions)

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of this compound analogues can be evaluated in various murine infection models, such as the neutropenic mouse thigh infection model.

Materials:

-

Female ICR mice (or other suitable strain)

-

Cyclophosphamide (for inducing neutropenia)

-

Bacterial strains

-

Test compounds

-

Saline solution

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

-

After a set period to allow for the development of neutropenia, infect the mice intramuscularly in the thigh with a standardized inoculum of the test bacterium.

-

Initiate treatment with the test compounds at various doses via a specified route (e.g., subcutaneous or intravenous) at a set time post-infection.

-

Administer the treatment at regular intervals for a defined duration.

-

At the end of the treatment period, euthanize the mice, and aseptically remove the thighs.

-

Homogenize the thigh tissue and perform serial dilutions to determine the number of viable bacteria (CFU/thigh).

-

The efficacy of the compound is determined by the reduction in bacterial load compared to untreated control animals.

Protein Binding Assay

The extent of plasma protein binding is a crucial pharmacokinetic parameter that can be determined using methods such as ultrafiltration.

Materials:

-

Human serum albumin (or plasma)

-

Test compounds

-

Ultrafiltration devices (e.g., Centrifree®)

-

Phosphate buffer

-

Analytical method for drug quantification (e.g., HPLC)

Procedure:

-

Prepare solutions of the test compounds in phosphate buffer.

-

Add the compound solutions to human serum albumin or plasma to achieve the desired final concentrations.

-

Incubate the mixture at 37°C for a specified period to allow for binding equilibrium to be reached.

-

Transfer an aliquot of the mixture to an ultrafiltration device.

-

Centrifuge the device to separate the protein-free ultrafiltrate from the protein-bound drug.

-

Analyze the concentration of the drug in the ultrafiltrate (unbound concentration) and in the initial mixture (total concentration) using a validated analytical method.

-

Calculate the percentage of protein binding using the formula: % Protein Binding = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of cephalosporins and the primary mechanisms of bacterial resistance.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound analogue is depicted below.

Conclusion

The structure-activity relationships of this compound analogues are a complex interplay of modifications at the C-3 and C-7 positions of the cephalosporin core. Alterations to the C-7 acylamino side chain are pivotal for modulating the antibacterial spectrum and potency, including resistance to β-lactamases. Modifications at the C-3 position are crucial for optimizing pharmacokinetic properties and can also contribute to antibacterial efficacy. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is essential for the rational design of novel cephalosporin antibiotics with improved therapeutic profiles. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of antibacterial research.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H15N5O4S3 | CID 193956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New cephalosporin antibiotics with 3-triazolylpyridiniummethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and beta-lactamase stability on the pKa of the C-7 heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cefetrizole Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefetrizole in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity for the determination of this compound. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise method for this compound quantification.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Reference Standard: this compound reference standard of known purity.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Ortho-phosphoric acid (75:24.5:0.5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-

Carefully measure 750 mL of HPLC grade methanol, 245 mL of HPLC grade water, and 5 mL of ortho-phosphoric acid.

-

Combine the components in a suitable container and mix thoroughly.

-

Degas the mobile phase using a vacuum filtration system with a 0.22 µm membrane filter or by sonication for at least 15 minutes before use.

Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate until the standard is completely dissolved.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

Preparation of Working Standard Solutions

-

Pipette 1.0 mL of the Standard Stock Solution (1000 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

-

From this 100 µg/mL solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with the mobile phase. These will be used to construct the calibration curve.

Preparation of Sample Solution (from a parenteral dosage form)

-

For a product with a label claim of 1000 mg of this compound per vial, reconstitute the contents of the vial as directed.

-

Accurately transfer a volume of the reconstituted solution equivalent to 10 mg of this compound into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix well.

-

Transfer 2.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant change in results with small, deliberate variations in method parameters. |

| Specificity | The peak for this compound should be well-resolved from any other peaks. |

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is summarized below.

Linearity

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | [Insert Value] |

| 20 | [Insert Value] |

| 30 | [Insert Value] |

| 40 | [Insert Value] |

| 50 | [Insert Value] |

Correlation Coefficient (r²): [Insert Value ≥ 0.999]

Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | [Insert Value] | [Insert Value] | [Insert Value] |

| 100% | [Insert Value] | [Insert Value] | [Insert Value] |

| 120% | [Insert Value] | [Insert Value] | [Insert Value] |

Precision

| Parameter | % RSD |

| Repeatability (Intra-day) | [Insert Value ≤ 2.0%] |

| Intermediate Precision (Inter-day) | [Insert Value ≤ 2.0%] |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

Application Note & Protocol: Development and Validation of a Microbiological Assay for Determining Cefetrizole Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetrizole is a broad-spectrum cephalosporin antibiotic. Accurate determination of its potency is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Microbiological assays are essential for determining the biological activity of antibiotics, as they measure the actual antimicrobial effect. This document provides a detailed protocol for the development and validation of a cylinder-plate microbiological assay for determining the potency of this compound, based on the agar diffusion method.

The assay's validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, and specificity to ensure the method is reliable and reproducible for routine quality control.

Principle of the Method

The potency of this compound is determined by measuring its inhibitory effect on a susceptible microorganism. The agar diffusion assay, specifically the cylinder-plate method, is employed. In this method, a uniform suspension of a test microorganism is inoculated into a sterile agar medium. Stainless steel cylinders are placed on the surface of the solidified agar, and solutions of known concentrations of a this compound reference standard and the test sample are added to the cylinders.

During incubation, the antibiotic diffuses from the cylinders into the agar, creating a concentration gradient. This results in circular zones of inhibition where the microbial growth is prevented. The diameter of these zones is proportional to the logarithm of the antibiotic concentration. By comparing the zone diameters produced by the test sample to those produced by the reference standard, the potency of the sample can be calculated.

Materials and Reagents

-

This compound Reference Standard

-

This compound Test Sample

-

Test Microorganism: Staphylococcus aureus ATCC 6538P

-

Culture Media:

-

Tryptic Soy Broth (for inoculum preparation)

-

Antibiotic Medium No. 1 (for the base layer)

-

Antibiotic Medium No. 11 (for the seeded layer)

-

-

Phosphate Buffer (0.1 M, pH 6.0)

-

Sterile Saline Solution (0.9% NaCl)

-

Stainless Steel Cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)

-

Petri Dishes (100 mm x 20 mm)

-

Sterile pipettes and other laboratory glassware

-

Incubator (35 ± 2°C)

-

Calipers (for measuring zone diameters)

Experimental Protocols

Preparation of Test Microorganism

-

Stock Culture: Maintain the stock culture of Staphylococcus aureus ATCC 6538P on slants of Antibiotic Medium No. 1.

-

Inoculum Preparation:

-

Inoculate a loopful of the microorganism from the stock culture into a flask containing 100 mL of Tryptic Soy Broth.

-

Incubate at 35 ± 2°C for 18-24 hours.

-

Harvest the bacterial cells by centrifugation and wash three times with sterile saline solution.

-

Resuspend the cells in sterile saline to obtain a stock suspension.

-

Dilute the stock suspension with sterile saline to achieve a turbidity that results in clear and well-defined zones of inhibition. The optimal concentration should be determined experimentally.

-

Preparation of Standard and Sample Solutions

-

This compound Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound Reference Standard and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a final concentration of 1000 µg/mL.

-

Standard Curve Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with phosphate buffer to obtain concentrations of 16.0, 32.0, and 64.0 µg/mL.

-

This compound Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound test sample and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a theoretical concentration of 1000 µg/mL.

-

Sample Test Solutions: From the sample stock solution, prepare test solutions at the same concentrations as the standard curve solutions (16.0, 32.0, and 64.0 µg/mL).

Agar Plate Preparation and Assay Procedure

-

Base Layer: Dispense 21 mL of sterile, molten Antibiotic Medium No. 1 into each Petri dish. Allow it to solidify on a level surface.

-

Seeded Layer: Inoculate molten Antibiotic Medium No. 11 (kept at 48-50°C) with the prepared microbial suspension. The exact volume of inoculum should be optimized to produce distinct zones of inhibition. Pour 4 mL of this seeded agar over the base layer and allow it to solidify.

-

Cylinder Placement: Aseptically place six stainless steel cylinders on the surface of the seeded agar in each plate, positioned at a 60° angle from each other.

-

Application of Solutions: Fill three alternate cylinders with the median concentration of the standard solution (32.0 µg/mL) and the other three cylinders with the corresponding concentration of the sample solution. Repeat this for each concentration level on different plates, ensuring a balanced design.

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Zone Diameter Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers.

Data Presentation and Analysis

Linearity

The linearity of the assay is determined by constructing a calibration curve. The average zone diameters are plotted against the logarithm of the this compound standard concentrations. A linear relationship should be observed within the tested concentration range.

| Concentration (µg/mL) | Log Concentration | Mean Zone Diameter (mm) |

| 16.0 | 1.204 | [Insert Data] |

| 32.0 | 1.505 | [Insert Data] |

| 64.0 | 1.806 | [Insert Data] |

| Table 1: Example data structure for linearity assessment. |

The linearity is evaluated by the correlation coefficient (r) and the coefficient of determination (r²), which should be close to 1.[1][2][3][4]

Precision

Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5][6]

-

Repeatability: The assay is performed multiple times on the same day under the same conditions.

-

Intermediate Precision: The assay is performed on different days, by different analysts, or with different equipment.

The precision is expressed as the Relative Standard Deviation (RSD%).

| Parameter | Number of Replicates | Mean Potency (%) | RSD (%) |

| Repeatability | 6 | [Insert Data] | < 2% |

| Intermediate Precision (Day 1) | 6 | [Insert Data] | < 2% |

| Intermediate Precision (Day 2) | 6 | [Insert Data] | < 2% |

| Table 2: Example data structure for precision assessment. |

Accuracy

Accuracy is determined by the recovery of a known amount of this compound standard added to the sample. The assay is performed on samples spiked with the standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[2]

| Spiked Level (%) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80 | 25.6 | [Insert Data] | [Insert Data] |

| 100 | 32.0 | [Insert Data] | [Insert Data] |

| 120 | 38.4 | [Insert Data] | [Insert Data] |

| Table 3: Example data structure for accuracy assessment. |

The mean recovery should be within an acceptable range (typically 98-102%).

Visualization

Experimental Workflow

References

- 1. Microbiological Antibiotic Assay Validation of Gentamicin Sulfate Using Two-Dose Parallel Line Model (PLM) | HighTech and Innovation Journal [hightechjournal.org]

- 2. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 6. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics | springermedizin.de [springermedizin.de]

Application Notes and Protocols for Cephalosporin Administration in Animal Models for Infection Studies

A focus on Cefetrizole and the use of Ceftriaxone as a well-documented surrogate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of this compound in animal models for infection studies is limited in the current body of scientific literature. This compound is a first-generation cephalosporin, and much of the contemporary research focuses on later-generation cephalosporins. Therefore, this document provides detailed application notes and protocols for Ceftriaxone , a widely studied third-generation cephalosporin, as a surrogate. These protocols can serve as a robust starting point for developing and validating experimental designs for this compound, with the understanding that adjustments for pharmacokinetic and pharmacodynamic differences will be necessary.

Overview of Cephalosporin Administration in Animal Models

Cephalosporins are a class of beta-lactam antibiotics widely used to treat bacterial infections. In pre-clinical research, animal models are essential for evaluating their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). The choice of animal model, route of administration, and dosage regimen are critical for obtaining meaningful and translatable data.

Data Presentation: Quantitative Data for Ceftriaxone Administration

The following tables summarize quantitative data from various studies on Ceftriaxone administration in different animal models. This data can be used as a reference for designing new experiments.

Table 1: Ceftriaxone Dosage and Administration in Rodent Models

| Animal Model | Infection Model | Dosage | Route of Administration | Frequency | Reference |

| Mice | Klebsiella pneumoniae & Staphylococcus aureus | 4.2 ± 0.4 mg/kg | Aerosol Inhalation | 20-minute inhalation | [1] |

| Mice | Klebsiella pneumoniae & Staphylococcus aureus | 5 mg/kg | Intraperitoneal (IP) / Intravenous (IV) | Single dose | [1] |

| Mice | Neisseria gonorrhoeae | 5 mg/kg | Intraperitoneal (IP) | Single dose | [2][3] |

| Mice | Neisseria gonorrhoeae (resistant strain) | 120 mg/kg | Intraperitoneal (IP) | Three times a day (TID) | [2] |

| Sprague-Dawley Rats | Local Tissue Response (No infection) | 1,000 mg/kg/day | Subcutaneous (SC) | Daily for 12 days | [4][5] |

| Sprague-Dawley Rats | Toxicology Study | 0.25, 0.5, 1 g/kg/day | Subcutaneous (SC) | Daily or BID for 6 months | [6] |

Table 2: Ceftriaxone Dosage and Administration in Non-Rodent Models

| Animal Model | Infection Model | Dosage | Route of Administration | Frequency | Reference |

| Dogs | Uncomplicated Lower Urinary Tract Infection | 25 mg/kg | Intravenous (IV) | Single dose | [7] |

| Dogs | Pharmacokinetic Study | 50 mg/kg | IV, IM, SC | Single dose | [8] |

| Cats | Pharmacokinetic Study | 25 mg/kg | IV, IM, SC | Single dose | [9] |

| Buffalo Calves | E. coli Lipopolysaccharide Induced Fever | 10 mg/kg | Intravenous (IV) | Single dose | [10] |

| Pigs (Mizo local) | Pharmacokinetic Study | 20 mg/kg | Intramuscular (IM) | Single dose | [11] |

Experimental Protocols

Protocol for Subcutaneous Administration of Ceftriaxone in a Rat Model of Local Tissue Response

This protocol is adapted from a study evaluating the local tolerability of subcutaneously administered ceftriaxone in Sprague-Dawley rats.[4][5]

Objective: To assess the local inflammatory response to subcutaneous administration of a cephalosporin.

Materials:

-

Sprague-Dawley rats

-

Ceftriaxone sodium for injection

-

Sterile normal saline (0.9% NaCl)

-

Potassium chloride solution (positive control)

-

Syringes and needles (appropriate gauge for subcutaneous injection)

-

Clippers for hair removal

-

Skin biopsy punch

-

Formalin for tissue fixation

-

Histology processing reagents and equipment

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing facility for at least 7 days before the experiment.

-

Preparation: On the day of the experiment, weigh each animal. Prepare the designated concentrations of Ceftriaxone in sterile saline.

-

Dosing and Administration:

-

Divide the back of each rat into four quadrants.

-

Administer the Ceftriaxone solution (e.g., 1000 mg/kg) subcutaneously, rotating the injection site daily among the four quadrants for the duration of the study (e.g., 12 days).[4]

-

Administer normal saline to the negative control group and potassium chloride to the positive control group.[4]

-

-

Monitoring: Observe the animals daily for any signs of distress, and monitor the injection sites for erythema, swelling, or necrosis.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect skin biopsies from the injection sites.

-

Histopathological Analysis: Fix the skin samples in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system can be used to assess the local inflammatory response.

Protocol for Intraperitoneal Administration of Ceftriaxone in a Mouse Sepsis Model

This protocol is a general representation based on common practices in mouse infection models.[1][2]

Objective: To evaluate the efficacy of a cephalosporin in a systemic infection model.

Materials:

-

Mice (e.g., BALB/c or C57BL/6)

-

Bacterial strain of interest (e.g., Klebsiella pneumoniae)

-

Ceftriaxone sodium for injection

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles (appropriate gauge for intraperitoneal injection)

-

Equipment for bacterial culture and quantification

Procedure:

-

Infection Induction:

-

Prepare a standardized inoculum of the bacterial strain in sterile PBS.

-

Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a non-lethal but significant infection.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer Ceftriaxone (e.g., 5 mg/kg) or vehicle control (PBS) via intraperitoneal injection.[1]

-

-

Monitoring: Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur, weight loss) and survival over a set period (e.g., 7 days).

-

Bacterial Load Determination: At selected time points, a subset of animals can be euthanized to collect blood, spleen, and liver for the determination of bacterial load by plating serial dilutions on appropriate agar plates.

-

Data Analysis: Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis. Compare bacterial loads between groups using appropriate statistical tests.

Mandatory Visualizations

General Workflow for Animal Infection and Treatment Studies

Caption: General workflow for in vivo infection and treatment studies.

Simplified Signaling Pathway of Beta-Lactam Antibiotics

Ceftriaxone, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[12]

Caption: Simplified mechanism of action of beta-lactam antibiotics.

References

- 1. Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical rodent toxicity studies for long term use of ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Veterinární medicína: Efficacy of single-dose ceftriaxone versus multiple-dose enrofloxacin in dogs with uncomplicated lower urinary tract infection: a randomised clinical trial [vetmed.agriculturejournals.cz]

- 8. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ceftriaxone after intravenous, intramuscular and subcutaneous administration to domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and dosage regimen of ceftriaxone in E. coli lipopolysaccharide induced fever in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. go.drugbank.com [go.drugbank.com]

Techniques for Assessing Cefetrizole Penetration in Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for assessing the penetration of the cephalosporin antibiotic, Cefetrizole, into various tissues. The methodologies described are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of drug distribution and efficacy at the site of infection. The protocols provided are based on established techniques for similar cephalosporins, such as Ceftriaxone, and can be adapted for this compound.

I. Introduction to this compound Tissue Penetration Assessment

To be effective, an antibiotic must reach the site of infection in concentrations sufficient to inhibit or kill the pathogenic microorganisms.[1] Measuring the concentration of this compound in different tissues is therefore a critical step in its preclinical and clinical development. Two primary approaches are used to assess tissue penetration: analysis of total drug concentration in tissue homogenates and measurement of unbound drug concentration in the interstitial fluid.

Total Tissue Concentration: This involves homogenizing a tissue sample and extracting the drug for quantification. This method provides an overall measure of the drug present in the tissue, including both protein-bound and unbound fractions.

Unbound Tissue Concentration: The unbound fraction of a drug is the pharmacologically active portion.[2][3] Microdialysis is a minimally invasive technique that allows for the sampling of the unbound drug directly from the interstitial fluid of a target tissue in vivo.[2][4][5]

This document provides protocols for both approaches.

II. Quantitative Data on Cephalosporin Tissue Penetration

The following table summarizes published data on the penetration of Ceftriaxone, a third-generation cephalosporin structurally and pharmacokinetically similar to this compound, in various human tissues. This data can serve as a valuable reference for expected concentration ranges.

| Tissue | Mean Concentration (µg/g or µg/mL) | Dosing Regimen | Reference |

| Lung | 27 ± 9 | 1g IV | [6] |

| Thoracic Wall Fat | 13.5 ± 7.8 | 1g IV | [6] |

| Epiploic Fat | 8.7 ± 3.3 (at 30 min post-infusion) | 1g IV | [7] |

| Uterus | Variable, therapeutic levels up to 24h | 1g IM | [8] |

| Ovary | Variable, therapeutic levels up to 24h | 1g IM | [8] |

| Fallopian Tubes | Variable, therapeutic levels up to 24h | 1g IM | [8] |

| Vagina | Variable, therapeutic levels up to 24h | 1g IM | [8] |

| Tonsil | High concentrations up to 24h | 1g IM | [9] |

| Middle Ear Mucosa | High concentrations up to 24h | 1g IM | [9] |

| Nasal Mucosa | High concentrations up to 24h | 1g IM | [9] |

III. Experimental Protocols

A. Protocol 1: Quantification of Total this compound in Tissue Homogenates

This protocol describes the process of collecting tissue, homogenizing it, extracting this compound, and quantifying it using High-Performance Liquid Chromatography (HPLC).

1. Tissue Collection and Storage:

-

Excise tissue samples from the subject.

-

Immediately rinse with ice-cold saline to remove excess blood.

-

Blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store samples at -80°C until analysis.

2. Tissue Homogenization:

-

Thaw the tissue sample on ice.

-